![molecular formula C9H15NO B2804944 1-Azaspiro[3.6]decan-2-one CAS No. 178242-86-9](/img/structure/B2804944.png)
1-Azaspiro[3.6]decan-2-one
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Overview
Description
1-Azaspiro[3.6]decan-2-one (1-ASPD) is an important organic compound that has been studied for its potential applications in a variety of industries. 1-ASPD is a cyclic compound containing five-membered rings with a spiro-fused bicyclic structure. It is a structural isomer of 1-azaspiro[3.5]nonan-2-one (1-ASPN), and has been found to be a valuable synthetic intermediate in the synthesis of various organic compounds. 1-ASPD has also been studied for its potential applications in the field of biochemistry and physiology, and is being explored as a potential therapeutic agent.
Scientific Research Applications
Antiviral Activity
1-Azaspiro[3.6]decan-2-one derivatives have shown notable antiviral properties. Compounds with this structure have been effective against human coronaviruses and influenza viruses. For instance, specific derivatives have inhibited the replication of human coronavirus 229E, suggesting their potential in antiviral drug development (Apaydın et al., 2019). Furthermore, other studies have demonstrated the effectiveness of these derivatives against influenza A and B viruses, highlighting their role as potential influenza virus fusion inhibitors (Göktaş et al., 2012).
Anticancer Activity
This compound derivatives have also been synthesized for their potential anticancer activity. Studies have shown that these compounds exhibit moderate to high inhibition activities against various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) (Flefel et al., 2017).
Anticonvulsant Properties
The anticonvulsant properties of this compound derivatives have been explored, with some compounds showing effectiveness in seizure models. These compounds have been tested using various models like maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests, indicating their potential as anti-seizure medications (Kamiński et al., 2008).
Muscarinic Agonist Activity
This compound derivatives have been synthesized and evaluated for their activity as muscarinic agonists, which could be beneficial for treating conditions like Alzheimer's disease. These compounds have been tested for their affinity to muscarinic M1 and M2 receptors and their in vivo muscarinic activities (Wu et al., 1995).
Antimicrobial Agents
Some this compound derivatives have been evaluated as potential antimicrobial agents. Research indicates that certain compounds within this chemical family have shown significant antimicrobial activity (Srivastava et al., 2005).
Mechanism of Action
Target of Action
The primary target of 1-Azaspiro[3A structurally similar compound, 1,4,9-triazaspiro[55]undecan-2-one, has been reported to inhibit METTL3 , a protein involved in the methylation of RNA .
Mode of Action
The exact mode of action of 1-Azaspiro[3If it shares similarities with 1,4,9-Triazaspiro[5.5]undecan-2-one, it may interact with its target protein to inhibit its function . This could result in changes to the methylation status of RNA molecules within the cell .
Biochemical Pathways
The biochemical pathways affected by 1-Azaspiro[3The inhibition of mettl3 by 1,4,9-triazaspiro[55]undecan-2-one affects the m6A regulation machinery, which plays a key role in several diseases including cancer, type 2 diabetes, and viral infections . The m6A modification is involved in various aspects of gene expression regulation, ranging from splicing to translation, stability, and degradation .
Pharmacokinetics
The pharmacokinetic properties of 1-Azaspiro[3The structurally similar compound, 1,4,9-triazaspiro[55]undecan-2-one, has been reported to have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . These properties influence the bioavailability of the compound, determining how much of the compound reaches its target site of action.
Result of Action
The molecular and cellular effects of 1-Azaspiro[3If it acts similarly to 1,4,9-Triazaspiro[5.5]undecan-2-one, it may reduce the m6A/A level of polyadenylated RNA in certain cell lines , potentially affecting gene expression and cellular function.
Action Environment
Environmental factors such as temperature, moisture, and the presence of certain excipients can influence the formation of related compounds . These factors could potentially affect the action, efficacy, and stability of 1-Azaspiro[3.6]decan-2-one.
properties
IUPAC Name |
1-azaspiro[3.6]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-8-7-9(10-8)5-3-1-2-4-6-9/h1-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXWWHDHPQWVPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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